molecular formula C12H12N4O4 B11204831 6-(2-Methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine

6-(2-Methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B11204831
M. Wt: 276.25 g/mol
InChI Key: CBGOREXLOBMLML-UHFFFAOYSA-N
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Description

6-(2-Methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine: is a synthetic organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of a nitro group at the 5-position and an amine group at the 4-position of the pyrimidine ring, along with a 2-methoxy-4-methylphenoxy substituent at the 6-position. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine typically involves the following steps:

    Phenoxy Substitution: The 2-methoxy-4-methylphenoxy group is introduced through nucleophilic aromatic substitution reactions, where the phenol derivative reacts with the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents at the phenoxy group.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a precursor for the development of new materials with specific properties.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • It is used in biochemical assays to investigate enzyme interactions and inhibition.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • The compound is used in the development of agrochemicals and pesticides.
  • It is employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The amine group at the 4-position can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methylphenoxy groups but lacks the nitro and amine groups.

    5-Nitropyrimidin-4-amine: Contains the nitro and amine groups but lacks the methoxy and methylphenoxy substituent.

    6-(2-Methoxy-4-methylphenoxy)-pyrimidine: Similar structure but lacks the nitro group.

Uniqueness:

  • The presence of both the nitro and amine groups in the pyrimidine ring, along with the 2-methoxy-4-methylphenoxy substituent, makes 6-(2-Methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine unique.
  • This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

6-(2-methoxy-4-methylphenoxy)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C12H12N4O4/c1-7-3-4-8(9(5-7)19-2)20-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

CBGOREXLOBMLML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)OC

Origin of Product

United States

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